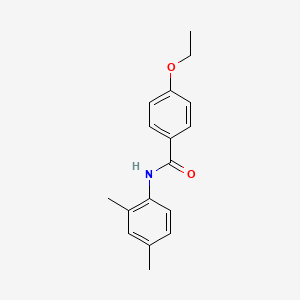
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine, also known as CMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. CMA has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
作用機序
The mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to involve multiple pathways. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and pain, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been found to have antioxidant and antimicrobial properties. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been shown to modulate the immune system, with studies indicating that it can enhance the activity of immune cells such as natural killer cells and T cells.
実験室実験の利点と制限
One advantage of using (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various physiological processes. However, one limitation is that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be difficult to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine research. One area of interest is the development of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine-based therapies for cancer and other diseases. Studies are also needed to further elucidate the mechanism of action of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to identify potential drug targets. Additionally, research is needed to optimize the synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine and to develop more efficient and cost-effective methods for producing the compound.
合成法
The synthesis of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 3-chloro-2-methylphenylamine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate product is then further reacted with sodium hydride and 1,2-dibromoethane to yield the final product, (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine.
科学的研究の応用
(3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has received significant attention is its antitumor activity. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the growth and metastasis of tumors in animal models.
Another area of research that has been explored is the anti-inflammatory and analgesic effects of (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine. Studies have shown that (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine can reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-chloro-2-methylphenyl)(2-methoxybenzyl)amine has also been found to have a neuroprotective effect, which may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-13(16)7-5-8-14(11)17-10-12-6-3-4-9-15(12)18-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZHBKTVOGHUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455781 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)
![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)


![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)

![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
